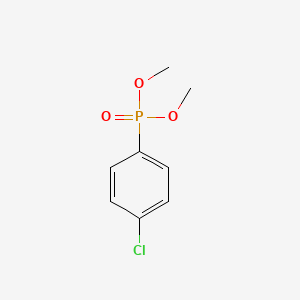
Dimethyl (4-chlorophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (4-chlorophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (4-chlorophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with trimethyl phosphite. This reaction typically proceeds under mild conditions and yields the desired phosphonate ester . Another method involves the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to form the phosphonate .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactions using readily available starting materials. The reaction conditions are optimized to ensure high yields and purity of the final product. Techniques such as microwave irradiation and the use of palladium catalysts have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4-chlorophenyl)phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of hydrochloric acid or sodium hydroxide as reagents.
Substitution: Common reagents include diaryliodonium salts and phosphites, often under visible-light illumination or using copper catalysts.
Major Products Formed
The major products formed from these reactions include phosphonic acids, substituted phosphonates, and various organophosphorus derivatives .
Scientific Research Applications
Dimethyl (4-chlorophenyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl (4-chlorophenyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s phosphonate group is key to its reactivity, allowing it to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (4-toluenesulfonyloxymethyl)phosphonate
- Diethyl (phenyl (phenylamino)methyl)phosphonate
- Dimethyl hydroxy(substitutedphenyl)methyl-phosphonates
Uniqueness
Dimethyl (4-chlorophenyl)phosphonate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
13114-07-3 |
|---|---|
Molecular Formula |
C8H10ClO3P |
Molecular Weight |
220.59 g/mol |
IUPAC Name |
1-chloro-4-dimethoxyphosphorylbenzene |
InChI |
InChI=1S/C8H10ClO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
InChI Key |
UTGYZBPCVJGRBV-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















